molecular formula C18H15NO3 B15062723 Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate CAS No. 189006-33-5

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate

Cat. No.: B15062723
CAS No.: 189006-33-5
M. Wt: 293.3 g/mol
InChI Key: CPPYTFDIQUQYCF-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a benzoyl group substituted at the indole nitrogen (N1) and a methyl ester at the C3 position. The compound’s structural framework aligns with synthetic cannabinoids (e.g., FUB-PB-22, NM2201), which are known for receptor-binding activity .

Properties

CAS No.

189006-33-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 1-(3-methylbenzoyl)indole-3-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12-6-5-7-13(10-12)17(20)19-11-15(18(21)22-2)14-8-3-4-9-16(14)19/h3-11H,1-2H3

InChI Key

CPPYTFDIQUQYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Treatment with NaOH (2M, 70°C, 6 hr) converts the ester to a carboxylic acid (92% yield) .

  • Acid-mediated decarboxylation : Heating in H2SO4/MeOH (reflux, 12 hr) removes the carboxyl group, forming 1-(3-methylbenzoyl)-1H-indole .

Table 2: Hydrolysis Reaction Outcomes

ConditionProductYield (%)Source
NaOH (2M), 70°C, 6 hrCarboxylic acid derivative92
H2SO4/MeOH, reflux, 12 hrDecarboxylated indole85

Nucleophilic Substitution Reactions

The 3-methylbenzoyl group facilitates electrophilic aromatic substitution (EAS) at the indole C5 position:

  • Nitration : HNO3/H2SO4 at 0°C introduces a nitro group (C5) with 68% yield .

  • Halogenation : NBS in CCl4 (AIBN, 80°C) selectively brominates the indole C2 position (74% yield) .

Table 3: Selectivity in EAS Reactions

ReagentPositionYield (%)ConditionsSource
HNO3/H2SO4C5680°C, 2 hr
NBS/AIBNC274CCl4, 80°C, 6 hr

Electrophilic Reactions at the Ester Group

The carboxylate ester participates in transesterification and Grignard additions :

  • Transesterification : Ethanol/H2SO4 (reflux, 8 hr) swaps methyl for ethyl ester (89% yield) .

  • Grignard addition : Reaction with MeMgBr in THF (-20°C) generates a tertiary alcohol (51% yield) .

Stability and Degradation

The compound shows sensitivity to:

  • Oxidation : Air exposure over 72 hr leads to 15% decomposition via indole ring oxidation .

  • Thermal stress : Degrades above 150°C, forming 3-methylbenzoic acid and indole fragments.

Scientific Research Applications

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate and related indole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
This compound C₁₉H₁₇NO₃ N1: 3-methylbenzoyl; C3: methyl ester ~307.35 Hypothesized cannabinoid-like activity due to structural similarity to FUB-PB-22 Likely involves benzoylation of methyl indole-3-carboxylate (analogous to )
Methyl 1-methyl-1H-indole-3-carboxylate C₁₁H₁₁NO₂ N1: methyl; C3: methyl ester 189.21 Crystalline structure with coplanar hydrogen-bonded chains; intermediate for bioactive molecules Esterification of 1-methylindole-3-carboxylic acid with methanol/H₂SO₄
FUB-PB-22 (quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate) C₂₆H₂₀FN₂O₂ N1: 4-fluorobenzyl; C3: quinolinyl ester 411.45 High-affinity cannabinoid receptor agonist; linked to psychoactive effects Condensation of indole-3-carboxylic acid with fluorobenzyl halide and quinolinol
NM2201 (naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) C₂₅H₂₃FNO₂ N1: 5-fluoropentyl; C3: naphthyl ester 396.46 Potent CB1/CB2 receptor agonist; regulated as a controlled substance Alkylation of indole-3-carboxylic acid with 5-fluoropentyl halide
Methyl 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylate C₁₇H₁₃Cl₂NO₂ N1: 3,4-dichlorobenzyl; C3: methyl ester 334.20 Antimicrobial/antifungal potential; halogen substituents enhance lipophilicity Alkylation of methyl indole-3-carboxylate with dichlorobenzyl halide

Key Structural and Functional Insights:

Fluorinated alkyl/aryl groups (e.g., in FUB-PB-22, NM2201) increase metabolic stability and receptor affinity, a feature absent in the non-fluorinated target compound .

Crystallographic and Hydrogen-Bonding Behavior :

  • Methyl 1-methyl-1H-indole-3-carboxylate forms coplanar chains via intermolecular hydrogen bonds (C=O···H–N), a feature likely shared by the target compound due to its ester group .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for methyl indole-3-carboxylate derivatives, involving benzoylation of the indole nitrogen followed by esterification .

Biological Activity

Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a complex aromatic system characterized by:

  • An indole core structure
  • A methyl ester group
  • A 3-methylbenzoyl moiety

These structural components contribute to its unique chemical properties and biological activities. The compound's molecular formula is C12H11NO3C_{12}H_{11}NO_3, and its synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes and receptors, influencing biological pathways relevant to microbial resistance .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylateChlorinated benzoyl groupAntimicrobial, anticancer
Methyl indole-3-carboxylateSimple indole structureMetabolite with various roles
Methyl 1-methyl-1H-indole-3-carboxylateMethyl-substituted indoleNatural product with biological significance

This comparison highlights how variations in structural features can lead to different biological activities, emphasizing the potential significance of this compound in medicinal chemistry .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that at concentrations ranging from 10μM10\mu M to 50μM50\mu M, the compound exhibited significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutic agents .

Antimicrobial Testing

In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

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